3-Bromo-N-butyl-5-methylbenzenesulfonamide
Overview
Description
3-Bromo-N-butyl-5-methylbenzenesulfonamide is a versatile chemical compound with the molecular formula C₁₁H₁₆BrNO₂S. It is used in various scientific research fields, ranging from pharmaceutical synthesis to material science. This compound contains a sulfonamide functional group, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-butyl-5-methylbenzenesulfonamide typically involves the bromination of N-butyl-5-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-butyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the cleavage of the S-N bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction conditions varying depending on the desired rate of hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted sulfonamides, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding sulfonic acids and amines.
Scientific Research Applications
3-Bromo-N-butyl-5-methylbenzenesulfonamide has several scientific research applications, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is utilized in the development of advanced materials with specific properties.
Biological Studies: The compound is used in studies investigating the biological activities of sulfonamides and their derivatives.
Chemical Research: It serves as a reagent in various organic synthesis reactions, contributing to the development of new chemical methodologies.
Mechanism of Action
The specific mechanism of action of 3-Bromo-N-butyl-5-methylbenzenesulfonamide is not well-documentedThis can disrupt essential biological processes and inhibit the growth of microorganisms.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a butyl group.
3-Bromo-N-butyl-4-methylbenzenesulfonamide: Similar structure but with the methyl group at the 4-position instead of the 5-position.
Uniqueness
3-Bromo-N-butyl-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the bromine atom at the 3-position and the butyl group at the N-position provides distinct chemical properties that can be exploited in various research applications.
Properties
IUPAC Name |
3-bromo-N-butyl-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-4-5-13-16(14,15)11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYFYGOHARPIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674352 | |
Record name | 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-93-0 | |
Record name | 3-Bromo-N-butyl-5-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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